molecular formula C11H14ClN3O2 B12911556 Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride CAS No. 37744-05-1

Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride

Cat. No.: B12911556
CAS No.: 37744-05-1
M. Wt: 255.70 g/mol
InChI Key: QPLHCENVQTVOFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenethylamine with nitrous acid can lead to the formation of the oxadiazole ring. This reaction is usually carried out in an acidic medium at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The presence of the amino group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and other heterocyclic compounds that retain the core structure of the original molecule.

Scientific Research Applications

5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which 5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: This compound shares a similar structure but has a pyrazole ring instead of an oxadiazole ring.

    5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazole: Another similar compound with a phenyl group attached to the pyrazole ring.

Uniqueness

5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the oxadiazole ring with the methoxyphenethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Sydnone imines, particularly the compound 3-(p-methoxyphenethyl)-, monohydrochloride, belong to a class of mesoionic heterocyclic compounds known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

Sydnone imines are characterized by their unique mesoionic structure, which influences their reactivity and biological activities. The specific compound in focus, 3-(p-methoxyphenethyl)-, monohydrochloride, features a methoxy group that enhances its solubility and biological interaction potential.

Antimicrobial Activity

Research indicates that sydnone imines exhibit significant antimicrobial properties . A study highlighted that several derivatives of sydnone imines demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The antibacterial efficacy is attributed to their ability to disrupt bacterial cell membranes and inhibit metabolic processes.

Anticancer Properties

Sydnone imines have shown promise in anticancer applications . In vivo studies demonstrated that certain derivatives could inhibit tumor growth in models such as carcinoma-755 in mice. Specifically, the compound 3-(p-methoxybenzyl) sydnone was effective against this cancer type while showing limited activity against others like sarcoma-180 . The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory effects of sydnone imines have been documented through various experimental models. For instance, compounds in this class have been shown to reduce paw edema in rats induced by carrageenan, indicating their potential as anti-inflammatory agents . This effect is likely mediated through the inhibition of pro-inflammatory cytokines and pathways.

Antihypertensive and Cardiovascular Effects

Sydnone imine compounds also exhibit antihypertensive properties. They function as nitric oxide (NO) donors, which enhance vasodilation and improve blood flow. This mechanism is crucial for regulating blood pressure and has implications for treating cardiovascular diseases . The release of NO from these compounds leads to increased intracellular cGMP levels, promoting vascular relaxation.

The biological activities of sydnone imines can be attributed to several mechanisms:

  • Nitric Oxide Release : Sydnone imines act as NO donors, which play a critical role in various physiological processes including vasodilation and immune response modulation .
  • Cytotoxicity Against Tumor Cells : These compounds can induce cytotoxic effects on tumor cells by disrupting cellular functions and promoting apoptosis .
  • Antimicrobial Mechanisms : The disruption of microbial cell membranes and interference with metabolic pathways contribute to their antimicrobial efficacy .

Case Studies

StudyFindings
Greco et al. (2020)Identified anticancer activity against carcinoma-755; limited activity against sarcoma-180 .
Yashunskii & Kholodov (1980)Comprehensive review on the biological properties of sydnone imines; highlighted antibacterial and anti-inflammatory activities .
MDPI (2024)Discussed the role of sydnone imines as NO donors with implications for cardiovascular health .

Properties

CAS No.

37744-05-1

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1

InChI Key

QPLHCENVQTVOFQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.